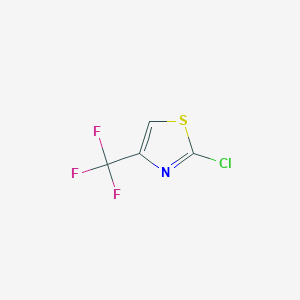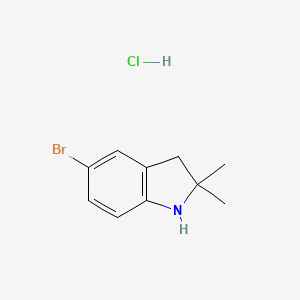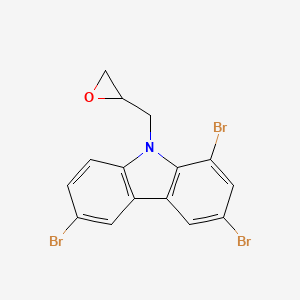
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of carbazole derivatives and has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is not well-understood. However, it has been reported to have good electron transport properties, which can potentially be attributed to its unique structure. The carbazole moiety in the compound is known to have good pi-conjugation, which can facilitate the movement of electrons.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. However, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is its unique structure, which makes it a potential candidate for use in various applications. Additionally, it has been reported to have good solubility in common organic solvents, making it easy to handle in the lab. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has the potential for use in various applications, and there are several future directions that can be explored. One of the potential directions is the development of new synthetic methods that can improve the yield and reduce the cost of the compound. Additionally, further studies can be conducted to understand the mechanism of action and optimize its properties for use in organic electronics. Furthermore, the potential use of this compound in other fields, such as catalysis and drug discovery, can also be explored.
Conclusion:
In conclusion, 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a unique chemical compound that has gained significant attention in the field of organic chemistry. It has potential applications in various fields, including organic electronics, catalysis, and drug discovery. Although there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies. Further research is needed to explore its potential applications and optimize its properties for use in various fields.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. One of the commonly used methods involves the reaction of 9-oxiran-2-ylmethylcarbazole with bromine in the presence of a Lewis acid catalyst. Another method involves the reaction of 9H-carbazole with 1,3,6-tribromo-2,5-dimethoxybenzene in the presence of a palladium catalyst. Both methods have been reported to give good yields of the compound.
Applications De Recherche Scientifique
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to have good electron transport properties, making it a potential candidate for use in organic semiconductors. Additionally, it has been studied for its potential use in the development of OLEDs (organic light-emitting diodes) and solar cells.
Propriétés
IUPAC Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAXSLZUQYAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
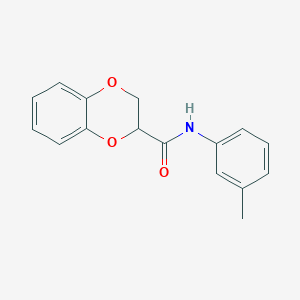
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)

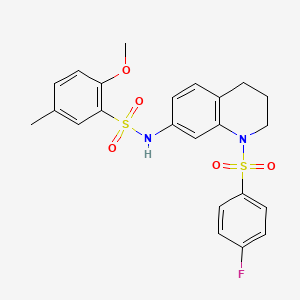
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)

![N-(2-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2792700.png)
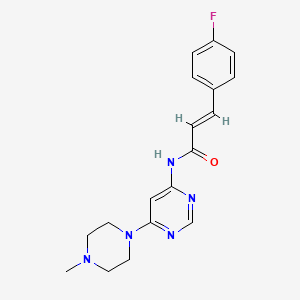
![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)
